molecular formula C10H13IO B8715172 1-(4-Iodophenyl)-2-methylpropan-1-ol

1-(4-Iodophenyl)-2-methylpropan-1-ol

Cat. No. B8715172
M. Wt: 276.11 g/mol
InChI Key: JJVYPXPUMDPHTD-UHFFFAOYSA-N
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Patent
US09029544B2

Procedure details

2.5 g 4-Iodobenzaldehyde are dissolved in 25 ml diethylether, cooled to 0° C. and treated dropwise with 6.0 ml of a 2 M solution of isopropylmagnesium chloride in tetrahydrofurane. The temperature is slowly raised to room temperature and the mixture is stirred for further 12 hours. Then the reaction is quenched by addition of half saturated aqueous ammonium chloride. The aqueous phase is twice extracted with ethylacetate and the combined organic phases are washed twice with saturated aqueous ammonium chloride and brine. After drying with magnesium sulphate the solvents are evaporated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethylacetate 100:0 to 40:60).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10]([Mg]Cl)([CH3:12])[CH3:11]>C(OCC)C.O1CCCC1>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH:10]([CH3:12])[CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=CC=C(C=O)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for further 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is slowly raised to room temperature
CUSTOM
Type
CUSTOM
Details
Then the reaction is quenched by addition of half saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is twice extracted with ethylacetate
WASH
Type
WASH
Details
the combined organic phases are washed twice with saturated aqueous ammonium chloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulphate the solvents
CUSTOM
Type
CUSTOM
Details
are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethylacetate 100:0 to 40:60)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
IC1=CC=C(C=C1)C(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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